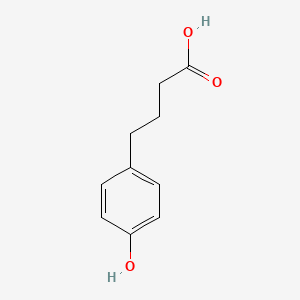











|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1.C(O)(=O)C.Cl>COC(C)(C)C.O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
2250 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)CCCC(=O)O
|
|
Name
|
|
|
Quantity
|
5360 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
|
Name
|
hexanes ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
6000 mL
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
thermometer lead and overhead stirring apparatus
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 22-L 4-necked round bottom flask was equipped with a condenser, nitrogen inlet
|
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture of the two solids
|
|
Type
|
STIRRING
|
|
Details
|
with stirring commencing by 50° C
|
|
Type
|
CUSTOM
|
|
Details
|
were held at 185-195° C.
|
|
Type
|
CUSTOM
|
|
Details
|
reaction progress
|
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting material
|
|
Type
|
CUSTOM
|
|
Details
|
The heat source was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 90° C.
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
CUSTOM
|
|
Details
|
reached 35° C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a 22-L bottom-outlet flask
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
back-washed with 5N HCl (750 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
|
Type
|
FILTRATION
|
|
Details
|
(Na2SO4) and filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)CCCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2020 g | |
| YIELD: PERCENTYIELD | 96.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |